

2-Chloro-4-iodoaniline molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-iodoaniline

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An In-depth Technical Guide to **2-Chloro-4-iodoaniline** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **2-Chloro-4-iodoaniline**, a key intermediate in various chemical and pharmaceutical syntheses.

Molecular Structure and Properties

2-Chloro-4-iodoaniline is a dihalogenated aniline with the molecular formula C_6H_5ClIN .^[1] Its structure consists of an aniline core with a chlorine atom substituted at the second position and an iodine atom at the fourth position relative to the amino group. The IUPAC name for this compound is 2-chloro-4-iodobenzenamine. The crystal structure of **2-Chloro-4-iodoaniline** has been determined, revealing a pyramidal geometry of the $C(Ar)NH_2$ group, similar to aniline.^[2] In the solid state, the crystal structure is stabilized by weak intermolecular interactions such as $N-H\cdots N$, $N-H\cdots I$, and $N-H\cdots Cl$.^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-4-iodoaniline** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ ClIN	[1]
Molecular Weight	253.47 g/mol	[1][4]
Appearance	Solid	
Melting Point	70-73 °C	
SMILES String	Nc1ccc(I)cc1Cl	
InChI Key	MYDAOWXYGPEPJT-UHFFFAOYSA-N	
CAS Number	42016-93-3	[1]

Crystallographic Data

The crystal structure of **2-Chloro-4-iodoaniline** has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system.[2][3]

Parameter	Value	Reference
Crystal System	Orthorhombic	[2][3]
Space Group	P2 ₁ 2 ₁ 2 ₁	[3]
a	5.6277 (2) Å	[2][3]
b	8.7859 (3) Å	[2][3]
c	14.9217 (5) Å	[2][3]
V	737.79 (4) Å ³	[2][3]
Z	4	[2][3]
Temperature	90.0 (2) K	[2]

Synthesis of 2-Chloro-4-iodoaniline

While the first synthesis of **2-Chloro-4-iodoaniline** was reported several decades ago, a modern and practical route can be adapted from general methods for the synthesis of 2-iodoanilines.[2][5] One such method involves the decarboxylative iodination of the corresponding anthranilic acid.

Experimental Protocol: Synthesis via Decarboxylative Iodination

This protocol is adapted from a general method for the synthesis of 2-iodoanilines.[5]

Materials:

- 2-Amino-5-iodobenzoic acid
- N-Chlorosuccinimide (NCS)
- Acetonitrile (CH_3CN)
- Sodium bicarbonate (NaHCO_3) solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Petroleum ether

Procedure:

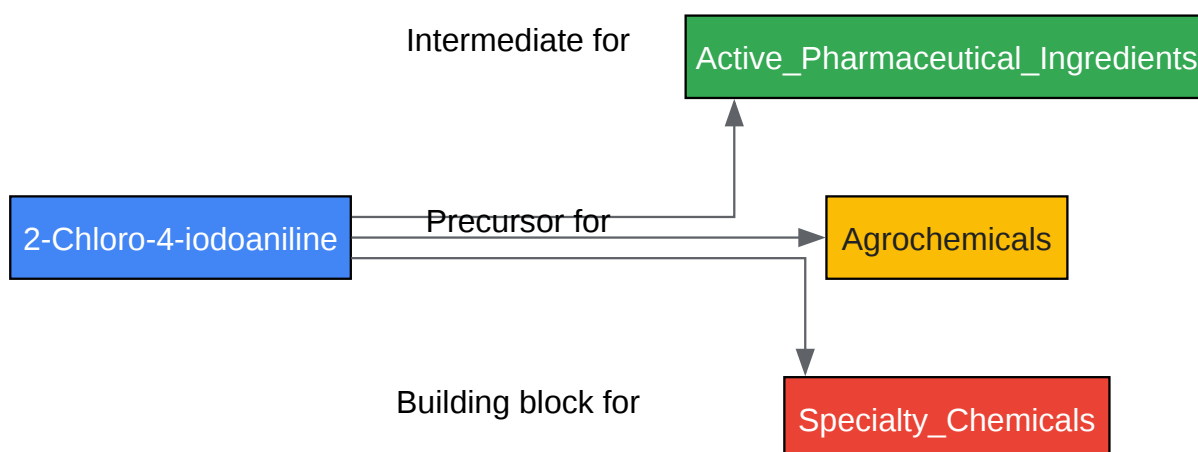
- To a solution of 2-amino-5-iodobenzoic acid in acetonitrile, add N-chlorosuccinimide.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

- Extract the product with ethyl acetate.
- Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure **2-Chloro-4-iodoaniline**.

Applications in Research and Drug Development

Halogenated anilines are versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6][7] **2-Chloro-4-iodoaniline** serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of three different functional groups (amino, chloro, and iodo) at distinct positions on the aromatic ring allows for regioselective modifications, making it a valuable precursor in drug discovery and development.[8]

For instance, iodoanilines are utilized in the synthesis of anti-cancer drugs, where the iodine atom can be a site for further chemical transformations to build complex molecular architectures.[8][9]

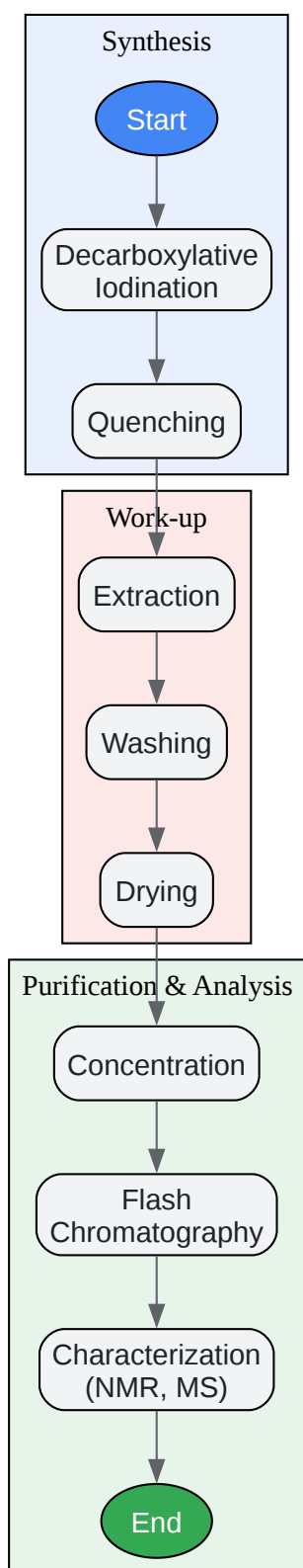


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Role of **2-Chloro-4-iodoaniline** as a chemical intermediate.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of **2-Chloro-4-iodoaniline** involves a series of standard laboratory procedures.



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General workflow for the synthesis and purification.

Safety Information

2-Chloro-4-iodoaniline is classified as a hazardous substance and should be handled with appropriate safety precautions.[10] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation. It is toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety glasses, and a respirator, should be worn when handling this compound.

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 3)	H301: Toxic if swallowed
Skin Irritation (Category 2)	H315: Causes skin irritation
Serious Eye Damage (Category 1)	H318: Causes serious eye damage
Specific Target Organ Toxicity – Single Exposure (Category 3)	H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Chronic (Category 2)	H411: Toxic to aquatic life with long lasting effects

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- To cite this document: BenchChem. [2-Chloro-4-iodoaniline molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137281#2-chloro-4-iodoaniline-molecular-structure-and-weight]

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